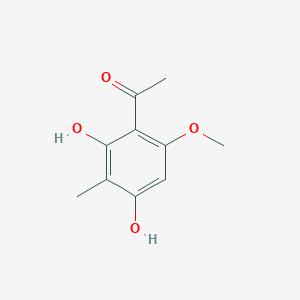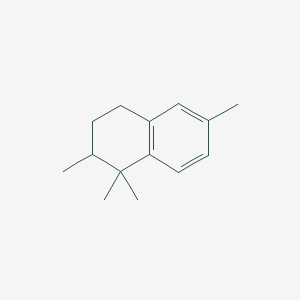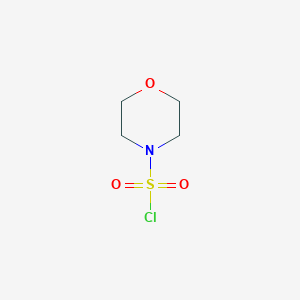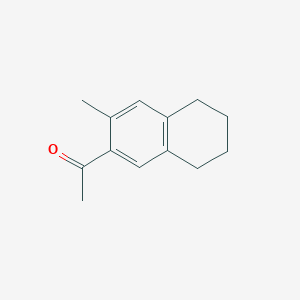![molecular formula C16H18FNO2S B158490 2-[4-(4-Butylthiazol-2-yl)-3-fluorophenyl]propanoic acid CAS No. 138568-73-7](/img/structure/B158490.png)
2-[4-(4-Butylthiazol-2-yl)-3-fluorophenyl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(4-Butylthiazol-2-yl)-3-fluorophenyl]propanoic acid is a chemical compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It has been widely used in scientific research for its potential therapeutic benefits and its ability to inhibit the production of inflammatory mediators.
Mecanismo De Acción
2-[4-(4-Butylthiazol-2-yl)-3-fluorophenyl]propanoic acid exerts its anti-inflammatory effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. It specifically inhibits COX-2, which is induced during inflammation and is responsible for the production of prostaglandins that mediate pain, fever, and inflammation.
Efectos Bioquímicos Y Fisiológicos
2-[4-(4-Butylthiazol-2-yl)-3-fluorophenyl]propanoic acid has been shown to have various biochemical and physiological effects. It has been reported to reduce the levels of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in various cell types. It also inhibits the activation of nuclear factor-κB (NF-κB), a transcription factor that regulates the expression of various inflammatory genes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[4-(4-Butylthiazol-2-yl)-3-fluorophenyl]propanoic acid in lab experiments include its potent anti-inflammatory effects, its specificity for COX-2, and its ability to inhibit the production of inflammatory mediators. However, its limitations include its potential toxicity and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for the research on 2-[4-(4-Butylthiazol-2-yl)-3-fluorophenyl]propanoic acid. One direction is to investigate its potential therapeutic benefits in various diseases such as cancer, Alzheimer's disease, and cardiovascular diseases. Another direction is to develop more potent and selective COX-2 inhibitors with fewer side effects. Finally, the development of novel drug delivery systems for 2-[4-(4-Butylthiazol-2-yl)-3-fluorophenyl]propanoic acid could enhance its therapeutic efficacy and reduce its toxicity.
Métodos De Síntesis
The synthesis of 2-[4-(4-Butylthiazol-2-yl)-3-fluorophenyl]propanoic acid involves several steps. The first step is the synthesis of 4-(4-Butylthiazol-2-yl)phenol, which is then reacted with 3-fluorobenzoyl chloride to form 3-fluoro-4-(4-butylthiazol-2-yl)benzoic acid. Finally, this intermediate is esterified with 2-bromopropanoic acid to yield the final product.
Aplicaciones Científicas De Investigación
2-[4-(4-Butylthiazol-2-yl)-3-fluorophenyl]propanoic acid has been extensively studied for its anti-inflammatory properties and its potential therapeutic benefits in various diseases such as cancer, Alzheimer's disease, and cardiovascular diseases. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes, which are involved in the pathogenesis of various inflammatory diseases.
Propiedades
Número CAS |
138568-73-7 |
|---|---|
Nombre del producto |
2-[4-(4-Butylthiazol-2-yl)-3-fluorophenyl]propanoic acid |
Fórmula molecular |
C16H18FNO2S |
Peso molecular |
307.4 g/mol |
Nombre IUPAC |
2-[4-(4-butyl-1,3-thiazol-2-yl)-3-fluorophenyl]propanoic acid |
InChI |
InChI=1S/C16H18FNO2S/c1-3-4-5-12-9-21-15(18-12)13-7-6-11(8-14(13)17)10(2)16(19)20/h6-10H,3-5H2,1-2H3,(H,19,20) |
Clave InChI |
RLTNQFXEYRXHBE-UHFFFAOYSA-N |
SMILES |
CCCCC1=CSC(=N1)C2=C(C=C(C=C2)C(C)C(=O)O)F |
SMILES canónico |
CCCCC1=CSC(=N1)C2=C(C=C(C=C2)C(C)C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3-Difluor-5-[trans-4-(trans-4-propylcyclohexyl)-cyclohexyl]-benzol](/img/structure/B158407.png)


![4-{[(Prop-1-en-1-yl)oxy]methyl}-1,3-dioxolan-2-one](/img/structure/B158411.png)


![[(E,2S)-2-hydroxy-7-methoxy-4,7-dioxohept-5-enyl] benzoate](/img/structure/B158419.png)






